奋乃静亚砜

描述

Persulfoxide: Key Intermediate in Reactions

Persulfoxide is identified as the initial intermediate formed during the reactions between singlet oxygen and organic sulfides. It is characterized as a weakly bound species with a notable lifetime that allows it to participate in various inter- and intramolecular reactions. The structure of persulfoxide is described as a resonance hybrid, exhibiting both zwitterionic and diradical characteristics. Functionally, it predominantly acts as a nucleophile or base at its oxygen atom, but it can also convert into secondary intermediates with electrophilic oxidizing properties. The synthetic utility of persulfoxide can be manipulated through careful selection of reaction conditions and substituents .

Plasma Concentrations of Perphenazine and Its Sulfoxide Metabolite

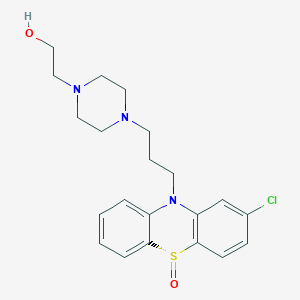

In a study involving patients treated with perphenazine (PPZ) for psychotic disorders, plasma concentrations of PPZ and its sulfoxide metabolite (PPZSO) were measured. The research found that despite fluctuations in concentration levels, the average of three plasma samples provided a reliable estimate of the steady-state plasma level. Notably, increasing the dosage in some patients led to disproportionate increases in plasma levels. The study also discussed the relationship between neurological side effects and plasma concentrations .

Determination of Perphenazine and Its Sulfoxide Metabolite by Gas Chromatography

A gas chromatographic method was developed to determine levels of perphenazine and its primary metabolite, perphenazine sulfoxide, in human plasma. The method, which uses an electron capture detector, is sensitive enough to detect concentrations as low as 0.2 µg/l, making it suitable for analyzing plasma from patients undergoing standard perphenazine treatment. The specificity tests conducted confirmed that there was no interference from other compounds such as nortriptyline or biperidine .

Urinary Excretion of Perphenazine and Its Sulfoxide

The urinary excretion of perphenazine and its sulfoxide was studied in patients initially treated with oral perphenazine and later with perphenazine-enanthate, a long-acting injectable form. The study observed a significant decrease in the absolute quantities of both the unchanged drug and the sulfoxide in urine. However, the ratio between the quantities excreted was not consistent. An increase in the relative excretion, expressed as a percentage of the administered dose, was also reported .

Radioimmunoassay for Fluphenazine Sulfoxide in Human Plasma

A radioimmunoassay for fluphenazine sulfoxide was developed using antisera to fluphenazine sulfoxide, which was synthesized by linking bovine serum albumin to a phenothiazine derivative. The assay is sensitive enough to quantify concentrations as low as 0.156 ng/ml using a 200 µl plasma sample. The antiserum showed negligible cross-reactivity with fluphenazine and its metabolites but had considerable cross-reactivity with phenothiazine 5-sulfoxides, including perphenazine sulfoxide. This suggests that the assay could be adapted to quantitatively measure perphenazine sulfoxide in plasma .

Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms

A liquid chromatographic method was described for the determination of perphenazine and its sulfoxide in various pharmaceutical dosage forms. The study found that sulfoxide levels were either undetectable or below 1% in tablets and injectable products. However, in some syrup formulations, sulfoxide levels increased over time and could reach up to 11% before the expiration date, indicating a potential stability issue .

科学研究应用

-

Chiral Sulfoxides in Asymmetric Synthesis

- Field : Chemistry

- Application : Chiral sulfoxides are in high demand in nearly every sector of the chemical industry concerned with the design and development of new synthetic reagents, drugs, and functional materials .

- Methods : Methodologies include catalytic asymmetric sulfoxidation using either chemical, enzymatic, or hybrid biocatalytic means; kinetic resolution involving oxidation to sulfones, reduction to sulfides, modification of side chains, and imidation to sulfoximines .

- Results : The accurate determination of the stereochemical outcome of a reaction due to the self-disproportionation of enantiomers (SDE) phenomenon, particularly as it relates to chiral sulfoxides .

-

Magnetic Molecularly Imprinted Polymers (MMIPs) for Perphenazine

- Field : Medicinal Chemistry

- Application : The synthesis of magnetic molecularly imprinted polymers (MMIPs) under atmospheric pressure is reported .

- Methods : The synthesis methodology is fast and was performed in two steps. In the first step, methacrylic acid (MAA)-coated Fe3O4 (Fe3O4@MAA) was prepared under a nitrogen atmosphere for about 30 min at 60 °C using a maximum microwave power of 400 W .

- Results : The results illustrated the formation of mono-dispersed, highly-selective super paramagnetic MMIPs with a mean size of 13 nm, an adsorption capacity of 86.84 mg g−1, and an imprinting factor of 5.39 with fast adsorption and desorption kinetics for perphenazine (PPZ) as the template .

-

Pharmacology and Medicine

- Field : Pharmacology

- Application : Perphenazine is a phenothiazine derivative used in the management of psychotic disorders and for the control of severe nausea and vomiting in adults .

- Methods : Perphenazine is administered orally, typically in the form of tablets . The dosage and administration schedule can vary depending on the specific condition being treated and the patient’s response to the medication .

- Results : Perphenazine has been found to be effective in reducing symptoms of psychosis and controlling severe nausea and vomiting .

-

Quality Control and Standardization

- Field : Pharmaceutical Quality Control

- Application : Perphenazine is subject to rigorous quality control and standardization procedures to ensure its safety and efficacy .

- Methods : Various tests are conducted, including infrared absorption, ultraviolet absorption, melting range determination, loss on drying, residue on ignition, and assay procedures .

- Results : These tests ensure that Perphenazine meets the required standards for use in medical applications .

-

Pharmaceutical Quality Control

- Field : Pharmaceutical Quality Control

- Application : Perphenazine is subject to rigorous quality control and standardization procedures to ensure its safety and efficacy .

- Methods : Various tests are conducted, including infrared absorption, ultraviolet absorption, melting range determination, loss on drying, residue on ignition, and assay procedures .

- Results : These tests ensure that Perphenazine meets the required standards for use in medical applications .

-

Treatment of Psychotic Disorders

- Field : Psychiatry

- Application : Perphenazine is used in the management of the manifestations of psychotic disorders .

- Methods : Perphenazine is administered orally, typically in the form of tablets . The dosage and administration schedule can vary depending on the specific condition being treated and the patient’s response to the medication .

- Results : Perphenazine has been found to be effective in reducing symptoms of psychosis .

-

Treatment of Severe Nausea and Vomiting

- Field : Gastroenterology

- Application : Perphenazine is used for the control of severe nausea and vomiting in adults .

- Methods : Perphenazine is administered orally, typically in the form of tablets . The dosage and administration schedule can vary depending on the severity of the symptoms and the patient’s response to the medication .

- Results : Perphenazine has been found to be effective in controlling severe nausea and vomiting .

-

Treatment of Anxiety and Depression

- Field : Psychiatry

- Application : Perphenazine is used in combination with Amitriptyline to treat anxiety and depression .

- Methods : The combination of Perphenazine and Amitriptyline is administered orally, typically in the form of tablets . The dosage and administration schedule can vary depending on the severity of the symptoms and the patient’s response to the medication .

- Results : The combination of Perphenazine and Amitriptyline has been found to be effective in treating anxiety and depression .

安全和危害

属性

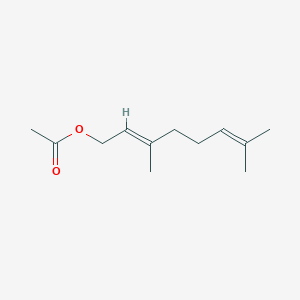

IUPAC Name |

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXTMQMAOYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905735 | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perphenazine sulfoxide | |

CAS RN |

10078-25-8 | |

| Record name | Perphenazine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

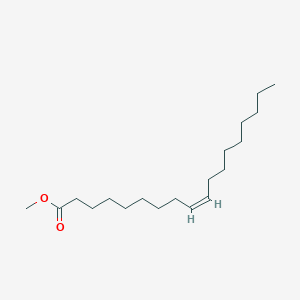

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)